(R)-GNE-140 is a novel compound that functions as a potent inhibitor of lactate dehydrogenase A, an enzyme implicated in the metabolic reprogramming of cancer cells. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to suppress lactate production and inhibit tumor growth. The compound exhibits high specificity and efficacy, with an IC50 value of approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B, indicating its strong inhibitory action against these enzymes .
(R)-GNE-140 was developed through systematic research aimed at identifying effective inhibitors of lactate dehydrogenase A. The compound is classified under small molecule inhibitors targeting metabolic pathways in cancer cells. Its design is based on the understanding of the role of lactate dehydrogenase in cancer metabolism, particularly its involvement in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .
The synthesis of (R)-GNE-140 involves several key steps that ensure the compound's purity and activity. The process typically begins with the selection of appropriate starting materials that can be chemically modified to yield the desired structure. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify intermediates and the final product.
The molecular structure of (R)-GNE-140 is characterized by its specific arrangement of atoms that contribute to its inhibitory activity against lactate dehydrogenase A.
Property | Value |
---|---|
Molecular Weight | Not specified |
IC50 for LDHA | 3 nM |
IC50 for LDHB | 5 nM |
(R)-GNE-140 participates in specific chemical reactions that inhibit lactate dehydrogenase A activity:
The mechanism by which (R)-GNE-140 exerts its effects primarily revolves around its ability to inhibit lactate dehydrogenase A:
(R)-GNE-140 exhibits several notable physical and chemical properties:
Physical characterization techniques such as NMR spectroscopy or mass spectrometry may be employed to confirm the identity and purity of (R)-GNE-140.
The primary applications of (R)-GNE-140 lie within scientific research focused on cancer therapeutics:
LDHA and LDHB are subunits of the tetrameric LDH enzyme, encoded by distinct genes (LDHA on chromosome 11, LDHB on chromosome 12) . Their tissue distribution and kinetic properties differ significantly:
Table 1: Functional Dichotomy of LDHA and LDHB in Cancer Metabolism
Isoform | Primary Reaction | Subcellular Role | Cancer Implications |
---|---|---|---|
LDHA | Pyruvate → Lactate | Cytoplasmic glycolytic flux | Sustains Warburg effect; Acidifies tumor microenvironment; Promotes immune evasion |
LDHB | Lactate → Pyruvate | Mitochondrial OXPHOS coupling | Supports metabolic flexibility; Confers ferroptosis resistance in KRAS-mutant cancers |
Simultaneous inhibition of both isoforms is crucial for complete lactic acid suppression. Studies in triple-negative breast cancer (MDA-MB-231) demonstrate that dual LDHA/LDHB blockade using (R)-GNE-140 fully abrogates extracellular lactate production, arresting glycolysis without compromising cell viability or mitochondrial membrane potential (ΔΨM). This induces a cytostatic effect via G0/G1 cell cycle arrest, independent of exogenous lactate rescue [2].
(R)-GNE-140 (C₂₅H₂₃ClN₂O₃S₂; molecular weight 499.04 g/mol; CAS 2003234-63-5) is a chloro-thiophene carboxamide derivative optimized for stereoselective LDH inhibition [1] [4]. Key structural and functional characteristics include:
Molecular Architecture
Table 2: Enzymatic Inhibition Profile of (R)-GNE-140
Target | IC₅₀ (nM) | Assay Type | Selectivity vs. Related Enzymes |
---|---|---|---|
LDHA | 3 | Cell-free | >1,000-fold vs. malate dehydrogenase |
LDHB | 5 | Cell-free | >1,000-fold vs. GAPDH |
Mechanism of Action
(R)-GNE-140 competitively inhibits NADH binding in the LDH catalytic pocket, disrupting the hydride transfer essential for pyruvate reduction [4] [10]. Cellular studies confirm:
The chiral specificity of GNE-140 profoundly impacts its biochemical efficacy:
Enantiomeric Potency Disparity
Functional Consequences in Cancer Models
Table 3: Comparative Analysis of GNE-140 Enantiomers
Parameter | (R)-GNE-140 | (S)-GNE-140 | Fold Difference |
---|---|---|---|
LDHA IC₅₀ (nM) | 3 | 54 | 18-fold |
LDHB IC₅₀ (nM) | 5 | 90 | 18-fold |
Cellular Potency (MIA PaCa-2) | 0.48 μM | 8.64 μM | 18-fold |
Ferroptosis Sensitization | Yes (via LDHB-STAT1 axis) | No | Not applicable |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7